tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Overview
Description
Tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14230712 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Heterocyclic Transformations
- The synthesis and transformation of furanones and pyrazolyl compounds into a variety of heterocyclic systems have been explored, indicating the versatility of such frameworks in producing biologically active and synthetically valuable compounds. One study detailed the conversion of 2(3H)-furanones bearing a pyrazolyl group into heterocycles with potential antiviral activity, highlighting the synthetic utility of these frameworks in medicinal chemistry (Hashem et al., 2007).
Catalytic Applications and Organic Transformations
- The use of tetrazine derivatives in catalytic processes has been documented, where such compounds act as key intermediates in the synthesis of complex molecules. For example, tetrazine-functionalized materials have been used as optical sensors for detecting oxidizing gases, showcasing the potential application of related compounds in sensing and catalysis (Nickerl et al., 2015).
Biological and Photophysical Properties
- Research on pyridazine derivatives has explored their biological activities, including antibacterial and antifungal properties. The synthesis of novel thieno[2,3-c]pyridazines and related heterocycles has been investigated, with some compounds showing promising biological activities, suggesting the potential of the core structure in drug development (Radwan & Bakhite, 1999).
Materials Science and Dye Synthesis
- The incorporation of heterocyclic compounds into materials science, especially in the development of novel dyes and sensors, is another area of interest. A study on the synthesis of arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated the applicability of such heterocyclic compounds in materials science, providing insights into the potential uses of related chemical entities in dye synthesis and textile engineering (Khalifa et al., 2015).
Properties
IUPAC Name |
oxolan-2-ylmethyl 6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21-19(22(26)28-14-17-12-7-13-27-17)18(15-8-3-1-4-9-15)20(23-24-21)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESWFCJELVVHNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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